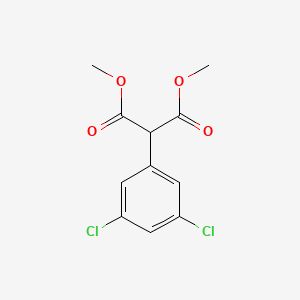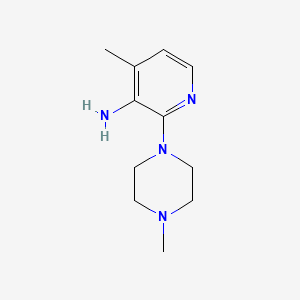
4-Methyl-2-(4-methylpiperazin-1-yl)pyridin-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methyl-2-(4-methylpiperazin-1-yl)pyridin-3-amine is a chemical compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a pyridine ring substituted with a methyl group and a piperazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-2-(4-methylpiperazin-1-yl)pyridin-3-amine typically involves the reaction of 1-Methylpiperazine with 2-Amino-4-chloropyridine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves the following steps:
Reaction Setup: A solution of 1-Methylpiperazine is prepared in an appropriate solvent, such as ethanol or methanol.
Addition of Reagents: 2-Amino-4-chloropyridine is added to the solution, and the mixture is stirred at room temperature.
Reaction Conditions: The reaction mixture is heated to a specific temperature, typically around 80-100°C, and maintained for several hours to ensure complete conversion.
Isolation and Purification: The reaction mixture is cooled, and the product is isolated by filtration or extraction. The crude product is then purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and automated processes to ensure efficiency and consistency. The reaction conditions are optimized to maximize yield and minimize impurities. Industrial production may also involve additional steps such as solvent recovery and waste management to ensure environmental compliance.
Chemical Reactions Analysis
Types of Reactions
4-Methyl-2-(4-methylpiperazin-1-yl)pyridin-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to produce reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the piperazine ring can be modified with different substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, and tetrahydrofuran.
Substitution: Alkyl halides, acetonitrile, and base catalysts such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Reduced derivatives with modified functional groups.
Substitution: Substituted piperazine derivatives with various alkyl or aryl groups.
Scientific Research Applications
4-Methyl-2-(4-methylpiperazin-1-yl)pyridin-3-amine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular processes.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development targeting specific diseases.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-Methyl-2-(4-methylpiperazin-1-yl)pyridin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and influencing various biochemical pathways. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby affecting cellular processes and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Imatinib: A well-known tyrosine kinase inhibitor used in the treatment of leukemia.
N-(4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-methylpiperazin-1-yl)methyl)benzamide: Another compound with a similar structure and potential therapeutic applications.
Uniqueness
4-Methyl-2-(4-methylpiperazin-1-yl)pyridin-3-amine is unique due to its specific substitution pattern on the pyridine and piperazine rings, which imparts distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for various research applications and potential therapeutic uses.
Properties
Molecular Formula |
C11H18N4 |
|---|---|
Molecular Weight |
206.29 g/mol |
IUPAC Name |
4-methyl-2-(4-methylpiperazin-1-yl)pyridin-3-amine |
InChI |
InChI=1S/C11H18N4/c1-9-3-4-13-11(10(9)12)15-7-5-14(2)6-8-15/h3-4H,5-8,12H2,1-2H3 |
InChI Key |
RENVQEBRJRFDLS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NC=C1)N2CCN(CC2)C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


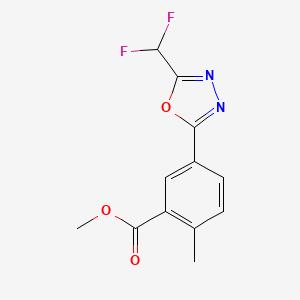


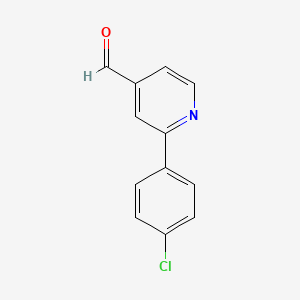
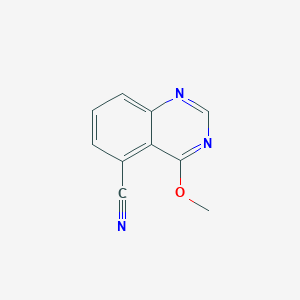

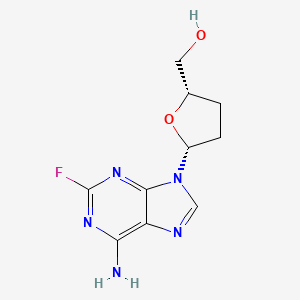

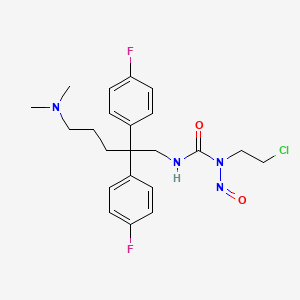

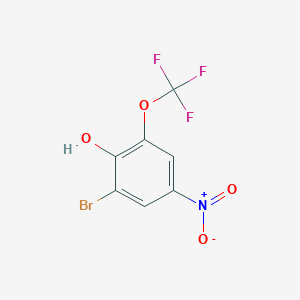
![tert-Butyl (1S,5R)-2,6-diazabicyclo[3.2.1]octane-2-carboxylate](/img/structure/B12841293.png)
![7-bromo-5-iodo-1H-benzo[d]imidazole](/img/structure/B12841299.png)
